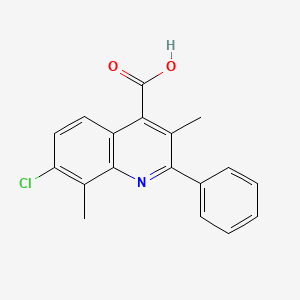

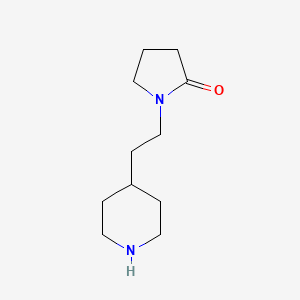

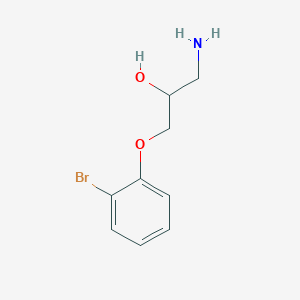

![molecular formula C14H20N4O B1275235 4-(3-氨基丙基)-5-[4-(二甲氨基)苯基]-1,2-二氢-3H-吡唑-3-酮 CAS No. 878208-89-0](/img/structure/B1275235.png)

4-(3-氨基丙基)-5-[4-(二甲氨基)苯基]-1,2-二氢-3H-吡唑-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrazole derivatives has been explored in various studies. In one approach, 4-phenyl-1H-pyrazoles were substituted at the 3- and/or 5-positions using a Suzuki–Miyaura cross-coupling reaction in water, although this method yielded low results, leading to the development of a second methodology involving lithiation methods to functionalize N-(tetrahydropyran-2-yl)-4-phenylpyrazole with formyl or hydroxymethyl groups . Another study reported the synthesis of novel pyrazolo[3,4-d]pyrimidines by reacting 3,5-di-(N,N-dimethylaminomethylene)amino-4-methoxycarbonylpyrazole and 3,5-di-(N,N-dimethylaminomethylene)amino-4-cyanopyrazole with different amines . Additionally, the synthesis of 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one and its transition metal complexes was characterized, revealing coordination through the carbonyl and amino functional groups .

Molecular Structure Analysis

Spectral analysis techniques such as FT-IR, 1H NMR, 13C NMR, and UV–visible spectroscopy have been employed to characterize the molecular geometry of pyrazole derivatives. Quantum chemical studies using DFT and TDDFT methods have been used to understand the electronic properties and composition of these molecules. For instance, the study of a novel 2-amino-4-(4-(dimethylamino)phenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile revealed insights into its molecular geometry and electronic properties .

Chemical Reactions Analysis

The reactivity of pyrazole derivatives has been investigated, with some studies focusing on the formation of pyrazolo[3,4-d]pyrimidines and their conversion to N,N-dimethylformamidine derivatives . The local reactivity descriptors from one study indicated that certain carbon atoms in the molecule are more reactive sites for nucleophilic attack .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as their nonlinear optical behavior, have been studied through the calculation of electric dipole moment, polarizability, and first static hyperpolarizability values. Thermodynamic properties have also been calculated at different temperatures to understand the stability and reactivity of these compounds . The molecular mechanics potential energy evaluation of 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one and its complexes suggested a range of energy levels where these compounds could exhibit analgesic, anti-inflammatory, and antipyretic activity .

Case Studies

Several case studies have been reported where pyrazole derivatives exhibit various biological activities. For example, some N-substituted 4-amino-1-(2-hydroxy- or 2-alkylaminoethyl)-3,5-diphenyl-1H-pyrazoles showed local anesthetic, analgesic, and platelet antiaggregating activities . Another study synthesized a novel compound through the condensation of 2-hydroxy-4-pentadecylbenzaldehyde with 4-amino-1,2-dihydro-2,3-dimethyl-1-phenylpyrazol-5-one, which was characterized by elemental analysis and spectral data .

科学研究应用

合成和表征

- 吡唑衍生物(如 4-(3-氨基丙基)-5-[4-(二甲氨基)苯基]-1,2-二氢-3H-吡唑-3-酮)被合成用于各种科学目的。例如,Naganagowda 和 Petsom (2012) 合成了一种相关化合物,重点基于元素和光谱数据对其结构进行分配 (Naganagowda & Petsom, 2012)。

光谱和分光光度研究

- Hayvalı、Unver 和 Svoboda (2010) 对类似的吡唑衍生物进行了光谱和晶体学研究。他们研究了这些化合物的互变异构平衡和晶体结构,深入了解了它们的分子特征 (Hayvalı 等人,2010)。

缓蚀

- Emregül 和 Hayvalı (2006) 探索了相关吡唑化合物的席夫碱衍生物在酸性溶液中用作钢的缓蚀剂。这项研究突出了此类化合物在工业防腐中的潜在应用 (Emregül & Hayvalı, 2006)。

化学传感应用

- Asiri 等人 (2018) 合成了一种与 4-(3-氨基丙基)-5-[4-(二甲氨基)苯基]-1,2-二氢-3H-吡唑-3-酮 相关的化合物,并研究了其作为 Al3+ 离子的化学传感器的应用。他们专注于该化合物的荧光特性以进行金属离子检测 (Asiri 等人,2018)。

抗菌性能

- Asiri 和 Khan (2010) 的一项研究突出了源自类似吡唑结构的席夫碱化合物的抗菌活性。他们发现某些衍生物表现出中等到良好的抗菌活性,表明在医疗和制药领域具有潜在应用 (Asiri & Khan, 2010)。

光学和折射特性

- El-Ghamaz 等人 (2017) 由吡唑衍生物合成了薄膜,并研究了它们的吸收光谱和折射特性。这项研究对开发具有特定光学特性的材料具有影响 (El-Ghamaz 等人,2017)。

属性

IUPAC Name |

4-(3-aminopropyl)-5-[4-(dimethylamino)phenyl]-1,2-dihydropyrazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O/c1-18(2)11-7-5-10(6-8-11)13-12(4-3-9-15)14(19)17-16-13/h5-8H,3-4,9,15H2,1-2H3,(H2,16,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSFYUTBCOHLKHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=C(C(=O)NN2)CCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601146251 |

Source

|

| Record name | 4-(3-Aminopropyl)-5-[4-(dimethylamino)phenyl]-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601146251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-aminopropyl)-5-[4-(dimethylamino)phenyl]-1,2-dihydro-3H-pyrazol-3-one | |

CAS RN |

878208-89-0 |

Source

|

| Record name | 4-(3-Aminopropyl)-5-[4-(dimethylamino)phenyl]-1,2-dihydro-3H-pyrazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=878208-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Aminopropyl)-5-[4-(dimethylamino)phenyl]-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601146251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。